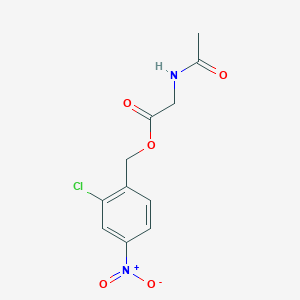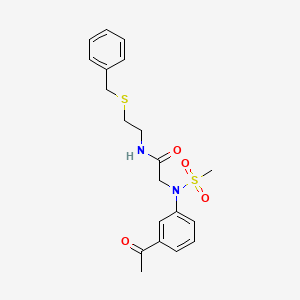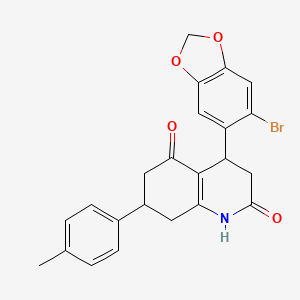
2-Chloro-4-nitrobenzyl 2-(acetylamino)acetate
Vue d'ensemble
Description
2-Chloro-4-nitrobenzyl 2-(acetylamino)acetate is an organic compound with the molecular formula C11H11ClN2O5. It is a derivative of benzyl glycine, featuring a chloro and nitro substituent on the benzene ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrobenzyl 2-(acetylamino)acetate typically involves a multi-step process. One common method starts with the nitration of 2-chlorotoluene to form 2-chloro-4-nitrotoluene. This intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the acetyl group, followed by a glycine esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-nitrobenzyl 2-(acetylamino)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-chloro-4-aminobenzyl N-acetylglycinate.
Substitution: 2-methoxy-4-nitrobenzyl N-acetylglycinate.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and glycine.
Applications De Recherche Scientifique
2-Chloro-4-nitrobenzyl 2-(acetylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-nitrobenzyl 2-(acetylamino)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, potentially modifying biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-nitrobenzyl alcohol
- 4-nitrobenzyl chloride
- 2-nitrobenzyl chloride
Uniqueness
2-Chloro-4-nitrobenzyl 2-(acetylamino)acetate is unique due to the presence of both chloro and nitro substituents on the benzene ring, combined with the acetylglycinate moiety. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds .
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)methyl 2-acetamidoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O5/c1-7(15)13-5-11(16)19-6-8-2-3-9(14(17)18)4-10(8)12/h2-4H,5-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRVQBJDAISTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OCC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~4~-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4205189.png)

![Methyl 5-methyl-7-(4-prop-2-ynoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4205199.png)
![1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethylamino]propan-2-ol;oxalic acid](/img/structure/B4205200.png)
![2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4205208.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4205210.png)
![Ethyl 4-{4-[(benzylsulfonyl)methyl]benzoyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4205212.png)

![3-nitro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-(1-pyrrolidinyl)benzamide](/img/structure/B4205232.png)
![1-[2-[4-(4-Benzylpiperidin-1-yl)butoxy]phenyl]ethanone;oxalic acid](/img/structure/B4205239.png)
![4-Benzyl-1-[2-(2-phenylsulfanylethoxy)ethyl]piperidine;oxalic acid](/img/structure/B4205253.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B4205258.png)
![1-Benzyl-4-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4205259.png)
